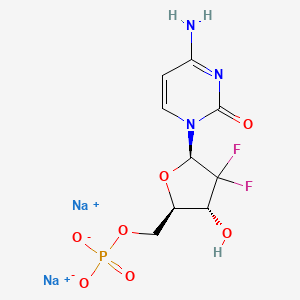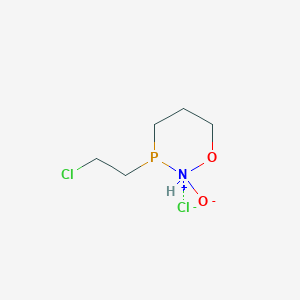
Cyclopentylalbendazole sulfoxide
概要
作用機序
- Tubulin is essential for maintaining the structural integrity of cells and plays a crucial role in cell division, intracellular transport, and other cellular processes .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
Cyclopentylalbendazole sulfoxide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in parasitic metabolism. This compound is known to interact with microtubule-associated proteins, inhibiting their polymerization and thus disrupting the cellular structure of parasites. Additionally, this compound interacts with enzymes such as fumarate reductase, which is crucial for the energy metabolism of parasites . These interactions lead to the inhibition of key metabolic pathways, ultimately resulting in the death of the parasite.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In parasitic cells, it disrupts microtubule formation, leading to impaired cell division and motility. This compound also affects cell signaling pathways, particularly those involved in energy metabolism and stress responses . In mammalian cells, this compound has been shown to influence gene expression, particularly genes involved in detoxification and stress response pathways. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in glycolysis and the citric acid cycle.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to the disruption of the cytoskeleton . Additionally, this compound inhibits the activity of fumarate reductase, an enzyme involved in the electron transport chain of parasites. This inhibition leads to a decrease in ATP production, ultimately causing energy depletion and cell death. Furthermore, this compound has been shown to induce changes in gene expression, particularly genes involved in stress response and detoxification pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to adaptive responses in cells, including the upregulation of detoxification enzymes and stress response pathways. In in vitro studies, prolonged exposure to this compound has been shown to result in decreased cellular viability and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces parasitic load without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and gastrointestinal disturbances. In some animal models, threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and increasing the dosage beyond this threshold does not result in additional benefits but rather increases the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to energy metabolism and detoxification. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 enzymes and glutathione S-transferases. This compound also affects metabolic flux by inhibiting key enzymes in the glycolytic pathway and the citric acid cycle, leading to altered levels of metabolites such as pyruvate and citrate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with P-glycoprotein, a transporter involved in drug efflux, which affects its cellular accumulation and distribution . Additionally, this compound binds to plasma proteins, which influences its distribution within the body. In tissues, this compound is primarily localized in the liver and gastrointestinal tract, where it exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, this compound has been shown to accumulate in the mitochondria, where it inhibits key enzymes involved in the electron transport chain. The localization of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to its sites of action.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentylalbendazole sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . The reaction is carried out under green conditions without using any metal catalyst, making it an environmentally friendly approach .
Industrial Production Methods
. This method is simple, efficient, and yields high purity products.
化学反応の分析
Types of Reactions
Cyclopentylalbendazole sulfoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides using hydrogen peroxide and glacial acetic acid.
Reduction: It can be reduced back to sulfides using transition metal complexes, electrophilic reagents, or Lewis acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for the oxidation of sulfides to sulfoxides.
Reduction: Transition metal complexes and electrophilic reagents are used for the reduction of sulfoxides to sulfides.
Major Products
Oxidation: The major product is the sulfoxide form of the compound.
Reduction: The major product is the sulfide form of the compound.
科学的研究の応用
Cyclopentylalbendazole sulfoxide has several scientific research applications:
Chemistry: Used as an analytical standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Biology: Studied for its potential biological activities and interactions with various biological systems.
Medicine: Investigated for its potential use in treating parasitic infections, similar to albendazole.
Industry: Used in the development of veterinary drugs and as a reference material in quality control processes.
類似化合物との比較
Similar Compounds
Albendazole: A broad-spectrum anthelmintic used to treat various parasitic infections.
Mebendazole: Another benzimidazole compound with similar anthelmintic properties.
Thiabendazole: Used to treat parasitic worm infections and has antifungal properties.
Uniqueness
Cyclopentylalbendazole sulfoxide is unique due to its specific structural modifications, which may enhance its stability and efficacy compared to other benzimidazole derivatives. Its use as an analytical standard in chromatography also sets it apart from other similar compounds .
特性
IUPAC Name |
methyl N-(6-cyclopentylsulfinyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-20-14(18)17-13-15-11-7-6-10(8-12(11)16-13)21(19)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUVQBSVQMBPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)





![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B601150.png)

